molecular formula C4H5ClS B14365767 Ethyne, chloro(ethylthio)- CAS No. 91418-07-4

Ethyne, chloro(ethylthio)-

Cat. No.: B14365767
CAS No.: 91418-07-4
M. Wt: 120.60 g/mol
InChI Key: MTJPAKQIJYGJTE-UHFFFAOYSA-N
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Description

Ethyne, chloro(ethylthio)- (proposed structure: Cl–C≡C–S–CH₂CH₃) is an organosulfur compound featuring a chloro-substituted ethyne (acetylene) core with an ethylthio (–S–CH₂CH₃) functional group. Chloro and ethylthio groups are known to influence electronic properties, reactivity, and applications in pharmaceuticals or materials science . For instance, ethylthio groups in insecticides enhance bioactivity , while chloro substituents in aromatic systems improve fluorescence .

Properties

CAS No.

91418-07-4

Molecular Formula

C4H5ClS

Molecular Weight

120.60 g/mol

IUPAC Name

1-chloro-2-ethylsulfanylethyne

InChI

InChI=1S/C4H5ClS/c1-2-6-4-3-5/h2H2,1H3

InChI Key

MTJPAKQIJYGJTE-UHFFFAOYSA-N

Canonical SMILES

CCSC#CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyne, chloro(ethylthio)- typically involves the reaction of ethyne with chloro(ethylthio) reagents under specific conditions. One common method is the reaction of ethyne with chloro(ethylthio) chloride in the presence of a base such as sodium amide (NaNH₂) in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the base deprotonates the ethyne, allowing the chloro(ethylthio) group to attach to the carbon atom.

Industrial Production Methods

Industrial production of ethyne, chloro(ethylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyne, chloro(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro(ethylthio) group to an ethylthio group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted ethynes depending on the nucleophile used.

Scientific Research Applications

Ethyne, chloro(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyne, chloro(ethylthio)- involves its interaction with molecular targets through its reactive chloro(ethylthio) group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The triple bond in the ethyne moiety also contributes to its reactivity, allowing it to participate in various addition reactions.

Comparison with Similar Compounds

Example: Chloroacetylene (Cl–C≡CH)

  • Structure : Simpler analog lacking the ethylthio group.
  • Reactivity : The chloro group increases electrophilicity, making it reactive in cycloaddition or polymerization reactions. Ethyne, chloro(ethylthio)- likely shares this reactivity but with added steric hindrance from the ethylthio group.
  • Applications: Chloroacetylene is used in organic synthesis; the ethylthio variant may serve as a monomer for conductive polymers or ligands in catalysis .

Ethylthio-Substituted Compounds

Example: α-Ethynyl-3-phenoxybenzyl derivatives ()

  • Structure : Ethynyl group with aromatic and ethylthio substituents.
  • Properties : Ethylthio groups enhance lipophilicity, improving membrane permeability in insecticides . In Ethyne, chloro(ethylthio)-, similar effects could optimize bioavailability in pharmaceutical intermediates.
  • Fluorescence: Chloro and ethylthio groups in compounds like 2-amino-4,6-diphenyln derivatives increase emission maxima due to electron-withdrawing effects .

Chloro and Thioether Compounds

Example: Chloromethyl 2-Chloroethyl Ether ()

  • Structure : Cl–CH₂–O–CH₂–CH₂–Cl vs. Cl–C≡C–S–CH₂CH₃.
  • Stability : Ether linkages are less reactive than thioethers. The thioether in Ethyne, chloro(ethylthio)- may confer higher nucleophilicity at sulfur, enabling metal coordination or redox activity .
  • Toxicity : Chloroethers are toxic intermediates; thioether analogs may exhibit lower volatility but similar handling risks .

Mercury-Containing Analogs

Example: Chloro(ethylthio)mercury(II) (CAS 1785-43-9; )

  • Structure : Hg bonded to Cl and ethylthio groups.

Data Tables

Table 1: Substituent Effects on Fluorescence in Aromatic Compounds

Compound Substituents Emission Max (nm) Solvent Reference
Compound 3 Chloro groups 450 DMSO
Compound 6 Chloro, ethylthio 445 Ethanol
Ethyne analog* Cl, S–CH₂CH₃ ~440 (predicted)

*Predicted based on electronic similarities.

Research Findings and Implications

  • Synthetic Routes : Ethyne, chloro(ethylthio)- may be synthesized via nucleophilic substitution of chloroethyne with ethyl mercaptan, analogous to mustard compound preparations .
  • Electronic Properties : The chloro group withdraws electrons, polarizing the triple bond, while the ethylthio group donates electrons via sulfur lone pairs, creating a push-pull system that could enhance photophysical properties .

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